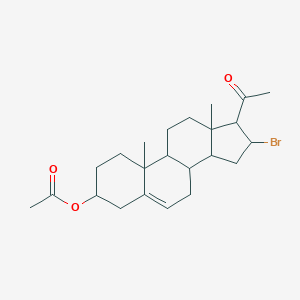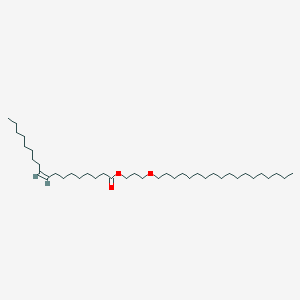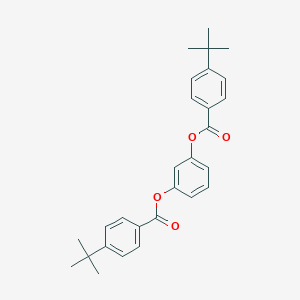
Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)-, also known as U-50,488H, is a kappa-opioid receptor agonist that has been widely studied for its potential therapeutic uses in various fields of medicine.
Mecanismo De Acción
Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- exerts its effects by binding to and activating kappa-opioid receptors, which are widely distributed throughout the central and peripheral nervous systems. Activation of these receptors leads to the inhibition of neurotransmitter release, resulting in analgesia, sedation, and other effects.
Biochemical and Physiological Effects:
Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, diuresis, and dysphoria. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- for lab experiments is its high potency and selectivity for kappa-opioid receptors, which allows for precise and specific modulation of these receptors. However, Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- also has some limitations, including its potential for producing dysphoric effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)-. One area of interest is the development of novel kappa-opioid receptor agonists with improved pharmacological properties, such as increased potency, solubility, and selectivity. Another area of interest is the elucidation of the molecular mechanisms underlying the effects of Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- on neurotransmitter release and receptor signaling. Additionally, further research is needed to determine the potential therapeutic uses of Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- in various fields of medicine.
Métodos De Síntesis
The synthesis of Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- involves the condensation of ethyl 3-oxobutanoate with 1,2,3,4-tetrahydroisoquinoline, followed by the reduction of the resulting ketone with sodium borohydride. The final step involves the reaction of the reduced ketone with benzaldehyde in the presence of p-toluenesulfonic acid to yield Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)-.
Aplicaciones Científicas De Investigación
Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- has been extensively studied for its potential therapeutic applications in various fields of medicine, including pain management, addiction treatment, and psychiatric disorders. In pain management, Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- has been shown to produce analgesic effects without the development of tolerance or dependence, making it a promising alternative to traditional opioids. In addiction treatment, Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- has been shown to reduce drug-seeking behavior in animal models of addiction. In psychiatric disorders, Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- has been shown to have anxiolytic and antidepressant effects.
Propiedades
Número CAS |
18198-06-6 |
|---|---|
Nombre del producto |
Dibenz(c,f)azocine, 6-(3,7-dimethyl-2,6-octadienyl)-5,6,7,12-tetrahydro-, (E)- |
Fórmula molecular |
C25H31N |
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
11-[(2E)-3,7-dimethylocta-2,6-dienyl]-10,12-dihydro-5H-benzo[d][2]benzazocine |
InChI |
InChI=1S/C25H31N/c1-20(2)9-8-10-21(3)15-16-26-18-24-13-6-4-11-22(24)17-23-12-5-7-14-25(23)19-26/h4-7,9,11-15H,8,10,16-19H2,1-3H3/b21-15+ |
Clave InChI |
GWMLIYHWZMOEJW-RCCKNPSSSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CN1CC2=CC=CC=C2CC3=CC=CC=C3C1)/C)C |
SMILES |
CC(=CCCC(=CCN1CC2=CC=CC=C2CC3=CC=CC=C3C1)C)C |
SMILES canónico |
CC(=CCCC(=CCN1CC2=CC=CC=C2CC3=CC=CC=C3C1)C)C |
Sinónimos |
6-[(E)-3,7-Dimethyl-2,6-octadienyl]-5,6,7,12-tetrahydrodibenz[c,f]azocine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Bis[2-(trimethylsilyloxy)ethyl] Ether](/img/structure/B102230.png)







